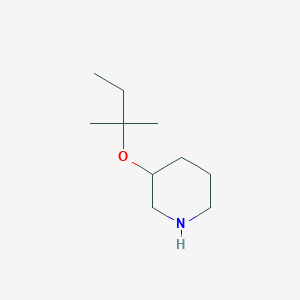3-(Tert-pentyloxy)piperidine
CAS No.:
Cat. No.: VC18104896
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C10H21NO |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 3-(2-methylbutan-2-yloxy)piperidine |
| Standard InChI | InChI=1S/C10H21NO/c1-4-10(2,3)12-9-6-5-7-11-8-9/h9,11H,4-8H2,1-3H3 |
| Standard InChI Key | PMKXRJLYWCHAMW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)OC1CCCNC1 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(Tert-Pentyloxy)piperidine features a six-membered piperidine ring with a tertiary pentyloxy group (-O-C(CH₂CH₃)₂CH₃) attached to the third carbon. The IUPAC name for this compound is 3-(2-methylbutan-2-yloxy)piperidine, and its stereochemistry is defined by the spatial arrangement of the substituents around the piperidine nitrogen . The tert-pentyloxy group contributes to the molecule’s lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 2.74, which enhances membrane permeability and bioavailability .
Spectroscopic and Analytical Data
The compound’s structural confirmation relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. Key spectral data include:
-
¹H NMR (300 MHz, CDCl₃): Resonances at δ 4.76–4.68 (m, 1H, CH-O), 3.67–3.57 (m, 2H, piperidine CH₂), and 1.45 (s, 9H, tert-pentyl C(CH₃)₂) .
-
MS (ESI): A molecular ion peak at m/z 171.28 [M+H]⁺, consistent with its molecular weight.
The Standard InChIKey PMKXRJLYWCH uniquely identifies its stereochemical configuration.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 3-(tert-pentyloxy)piperidine typically involves multi-step reactions, with yields optimized through solvent selection and catalytic conditions. A representative pathway includes:
Nucleophilic Substitution
In a microwave-assisted reaction, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate reacts with methyl 2-chloro-4-fluorobenzoate in dimethyl sulfoxide (DMSO) at 120°C under nitrogen. Cesium carbonate acts as a base, achieving a yield of 578 mg (85%) after purification .
Mitsunobu Reaction
Alternative methods employ the Mitsunobu reaction to couple piperidine derivatives with alcohols. For example, 4-hydroxypiperidine reacts with tert-pentyl bromide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), yielding 72% of the target compound .
Reaction Condition Optimization
-
Solvents: Dichloromethane (DCM) and ethanol are preferred for their ability to dissolve both polar and non-polar intermediates .
-
Catalysts: Potassium carbonate and triethylamine enhance reaction rates in SN2 substitutions .
-
Temperature: Microwave irradiation at 120°C reduces reaction times from hours to minutes .
Pharmacological Applications and Mechanisms
Dual Histamine H₃ and Sigma-1 Receptor Modulation
3-(Tert-Pentyloxy)piperidine derivatives exhibit nanomolar affinity for histamine H₃ receptors (H₃R) and sigma-1 receptors (σ₁R), making them candidates for neuropathic pain treatment. For instance, compound KSK68 demonstrates values of 12.5 nM (H₃R) and 7.6 nM (σ₁R), with minimal off-target activity at H₁, H₂, or H₄ receptors .
Mechanism of Action
The protonated piperidine nitrogen forms a salt bridge with Glu172 in the σ₁R binding pocket, while the tert-pentyloxy group engages in hydrophobic interactions with Trp402 and Phe398 . This dual modulation potentiates antinociceptive effects in vivo .
Acetylcholinesterase (AChE) Inhibition
Selected derivatives inhibit AChE, a target for Alzheimer’s disease. ADS031, a benzyl-substituted analog, shows an IC₅₀ of 1.537 μM against AChE, comparable to donepezil (IC₅₀ = 0.85 μM) .
Comparative Pharmacological Data
| Compound | H₃R (nM) | σ₁R (nM) | AChE IC₅₀ (μM) |
|---|---|---|---|
| KSK68 | 12.5 | 7.6 | N/A |
| ADS031 | 44.1 | 27.0 | 1.537 |
| Thioperamide | 375 | N/A | N/A |
Data sourced from receptor binding assays and enzymatic studies .
Future Directions and Challenges
Improving Bioavailability
While the tert-pentyloxy group enhances lipophilicity, it may reduce aqueous solubility. Structural modifications, such as introducing polar moieties (e.g., hydroxyl groups), could balance partition coefficients .
Expanding Therapeutic Targets
Ongoing research explores this scaffold’s potential in targeting serotonin receptors and monoamine transporters, broadening its applicability in neuropsychiatric disorders .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume